(10E,12Z)-octadecadienoate
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Overview
Description
(10E,12Z)-octadecadienoate is a polyunsaturated fatty acid anion that is the conjugate base of (10E,12Z)-octadecadienoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a polyunsaturated fatty acid anion and a long-chain fatty acid anion. It is a conjugate base of a (10E,12Z)-octadecadienoic acid.
Scientific Research Applications
Aromatase Inhibition
(10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid, derived from Urtica dioica roots, has been identified as an effective aromatase inhibitor. This compound, along with its derivative (10E,12Z)-9-oxo-10,12-octadecadienoic acid, shows structural similarity to steroidal substrates of aromatase, suggesting potential applications in manipulating estrogen synthesis (Kraus, Spiteller, & Bartsch, 1991).
Markers for Lipid Peroxidation
9-Hydroxy-10,12-octadecadienoic acid (9-HODE) is stable under various oxidative conditions, making it an excellent marker for lipid peroxidation processes. This stability contrasts with other hydroperoxy derivatives, highlighting its utility in identifying and studying lipid oxidation (Spiteller & Spiteller, 1997).
Synthesis Techniques
Research has explored various synthesis methods for octadecadienoic acids, including (10E,12Z)-octadecadienoic acid. These methods encompass different approaches such as enyne-substructure synthesis and Suzuki cross coupling, contributing to the versatile production and utilization of these compounds (Kellersmann, Steinhart, & Francke, 2006).
Antitumor Activity
A study found that (10E, 12Z)-9-hydroxy-10,12-octadecadienoic acid from rice bran exhibited significant cytotoxicity against cancer cells and prolonged survival in mice with mammary tumors. This suggests potential applications in cancer research and therapy (Hayshi et al., 1998).
Biological Activity
Hydroxylated derivatives of linoleic acid, including 9-hydroxy-10E,12Z-octadecadienoic acid, have demonstrated moderate cytotoxicity against various human cancer cell lines. This highlights their potential as therapeutic agents in oncology (Li et al., 2009).
Conversion and Stability Analyses
Studies have investigated the stability and conversion of (10E,12Z)-octadecadienoate under various conditions, shedding light on its chemical behavior and potential applications in different industrial and scientific contexts (Allen, 1956); (Davis, Neill, & Caswell, 1999).
properties
Molecular Formula |
C18H31O2- |
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Molecular Weight |
279.4 g/mol |
IUPAC Name |
(10E,12Z)-octadeca-10,12-dienoate |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/p-1/b7-6-,9-8+ |
InChI Key |
GKJZMAHZJGSBKD-NMMTYZSQSA-M |
Isomeric SMILES |
CCCCC/C=C\C=C\CCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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